molecular formula C18H18N2O2 B256791 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Número de catálogo B256791
Peso molecular: 294.3 g/mol
Clave InChI: TVXSAMQTZYQCMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as PHAA, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of acridine and has a unique structure that makes it a promising candidate for drug development.

Mecanismo De Acción

The exact mechanism of action of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is not fully understood. However, it is believed to act through multiple pathways. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta protein by binding to the protein and preventing its self-assembly into toxic oligomers. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has also been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress. This pathway leads to the upregulation of antioxidant enzymes and the detoxification of reactive oxygen species.
Biochemical and Physiological Effects:
9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect dopaminergic neurons from oxidative stress-induced damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione for lab experiments is its unique structure, which makes it a promising candidate for drug development. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One direction is the development of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivatives with improved solubility and bioavailability. Another direction is the study of the pharmacokinetics and pharmacodynamics of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione and to determine its potential therapeutic applications in other diseases.

Métodos De Síntesis

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can be synthesized through a multi-step process starting from 2,3-dichloropyridine. The first step involves the reaction of 2,3-dichloropyridine with ethyl acetoacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3,4-dihydro-2H-pyran-2-one. The second step involves the reaction of 3,4-dihydro-2H-pyran-2-one with 2,3-dichlorobenzaldehyde in the presence of a base such as sodium hydride. This reaction leads to the formation of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione.

Aplicaciones Científicas De Investigación

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta protein, which is one of the hallmarks of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a characteristic feature of Parkinson's disease.

Propiedades

Nombre del producto

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Fórmula molecular

C18H18N2O2

Peso molecular

294.3 g/mol

Nombre IUPAC

9-pyridin-3-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C18H18N2O2/c21-14-7-1-5-12-17(14)16(11-4-3-9-19-10-11)18-13(20-12)6-2-8-15(18)22/h3-4,9-10,16,20H,1-2,5-8H2

Clave InChI

TVXSAMQTZYQCMX-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)C1

SMILES canónico

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)C1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.